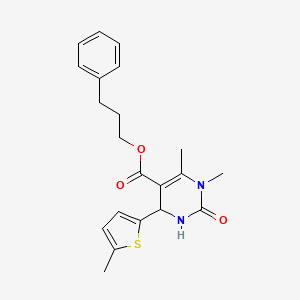

3-Phenylpropyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

3-Phenylpropyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative with a structurally complex framework. The core structure comprises a tetrahydropyrimidine ring substituted with methyl groups at positions 1 and 6, a 5-methylthiophen-2-yl moiety at position 4, and a 3-phenylpropyl ester at the carboxylate position.

Properties

IUPAC Name |

3-phenylpropyl 3,4-dimethyl-6-(5-methylthiophen-2-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-14-11-12-17(27-14)19-18(15(2)23(3)21(25)22-19)20(24)26-13-7-10-16-8-5-4-6-9-16/h4-6,8-9,11-12,19H,7,10,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUOTYIECJEBFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2C(=C(N(C(=O)N2)C)C)C(=O)OCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Phenylpropyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological investigation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 384.49 g/mol. The compound features a tetrahydropyrimidine ring which is known for its biological relevance in various therapeutic areas.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O3S |

| Molecular Weight | 384.49 g/mol |

| Purity | Typically 95% |

Antimicrobial Properties

Research indicates that compounds within the tetrahydropyrimidine class exhibit notable antimicrobial activity. A study comparing various dihydropyrimidines against fungal strains such as Candida albicans and Aspergillus niger revealed that certain derivatives demonstrated efficacy comparable to established antifungal agents like Fluconazole . While specific data on the target compound's activity against these strains is limited, its structural analogs suggest potential effectiveness.

Antibacterial Activity

The antibacterial properties of related compounds have been documented extensively. A case study involving tetrahydropyrimidines showed promising results against multiple bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. These findings imply that 3-Phenylpropyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may also exhibit similar antibacterial properties .

Cytotoxicity and Pharmacological Potential

Preliminary investigations into the cytotoxic effects of related compounds have shown varying degrees of activity against cancer cell lines. For instance, studies have indicated that certain tetrahydropyrimidine derivatives can induce apoptosis in cancer cells, suggesting that the compound could be explored further for anticancer applications .

The biological activity of tetrahydropyrimidines often involves interaction with specific enzymes or receptors within microbial or cancerous cells. The precise mechanism for 3-Phenylpropyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate remains to be elucidated; however, it may involve inhibition of key metabolic pathways or disruption of cellular integrity in pathogens.

Case Studies and Research Findings

Several studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of tetrahydropyrimidines. For example:

- Antifungal Activity : A derivative was tested against Candida albicans, showing an inhibition zone comparable to Fluconazole .

- Antibacterial Efficacy : Tetrahydropyrimidines were tested against various bacterial strains with some exhibiting MIC values lower than traditional antibiotics .

- Cytotoxicity : Research on related compounds indicated potential for selective cytotoxicity towards cancer cell lines while sparing normal cells .

Scientific Research Applications

Antimicrobial Properties:

Research indicates that compounds within the tetrahydropyrimidine class exhibit notable antimicrobial activity. Analogous compounds have shown efficacy against fungal strains such as Candida albicans and Aspergillus niger, suggesting potential effectiveness for this compound as well.

Antibacterial Activity:

Tetrahydropyrimidines have demonstrated promising results against bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This implies that 3-Phenylpropyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may also possess similar antibacterial properties.

Cytotoxicity and Pharmacological Potential:

Preliminary investigations into related compounds indicate varying degrees of cytotoxic effects on cancer cell lines. Certain derivatives have been shown to induce apoptosis in cancer cells, suggesting that this compound could be explored for anticancer applications.

Case Studies and Research Findings

Several studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of tetrahydropyrimidines:

- Antifungal Activity: A derivative was tested against Candida albicans, showing an inhibition zone comparable to established antifungal agents like Fluconazole.

- Antibacterial Efficacy: Tetrahydropyrimidines were tested against various bacterial strains with some exhibiting minimum inhibitory concentration (MIC) values lower than traditional antibiotics.

- Cytotoxicity: Research indicated potential for selective cytotoxicity towards cancer cell lines while sparing normal cells.

Research Applications

The potential applications of 3-Phenylpropyl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:

Pharmaceutical Development:

This compound serves as a key intermediate in synthesizing various pharmaceuticals targeting neurological and cardiovascular diseases. It enhances drug efficacy and specificity through its interaction with biological systems.

Agricultural Chemistry:

It is utilized in formulating agrochemicals that contribute to developing effective pesticides and herbicides. These formulations aim to improve crop yield while minimizing environmental impact.

Biochemical Research:

Researchers employ this compound in studies related to enzyme inhibition and receptor binding. This aids in discovering new therapeutic agents that can address unmet medical needs.

Material Science:

The compound is explored for its potential in creating novel materials with unique properties such as improved thermal stability and mechanical strength, useful in various industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include methyl, ethyl, and aryl-substituted DHPM derivatives. Below is a comparative analysis based on inhibition kinetics, cytochrome c oxidase activity, and antitumor efficacy (Table 1):

Key Observations:

However, this substitution may reduce solubility, necessitating formulation optimization .

Thiophene vs. Aryl Substitutions : The 5-methylthiophen-2-yl group at position 4 shows stronger TP inhibition (IC₅₀ = 396.7 nM) compared to 4-ethoxyphenyl (IC₅₀ = 389.2 nM) but weaker than 4-(trifluoromethyl)phenyl (IC₅₀ = 322.6 nM). This suggests electron-withdrawing groups (e.g., CF₃) enhance TP binding affinity .

Antitumor Activity : Compounds with trifluoromethyl or dimethoxyphenyl substituents exhibit higher antitumor activity, likely due to improved enzyme inhibition and cellular uptake .

Crystallographic and Conformational Analysis

Crystal structures of related DHPM derivatives (e.g., ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) reveal that substituents significantly influence molecular conformation. For instance, bulky groups like 3-phenylpropyl may induce puckering in the tetrahydropyrimidine ring, altering dihedral angles and hydrogen-bonding networks critical for target interactions .

Q & A

Q. What are the key synthetic strategies for preparing 3-phenylpropyl tetrahydropyrimidine derivatives, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Condensation : Reacting substituted aldehydes (e.g., thiophene derivatives) with β-keto esters (e.g., ethyl acetoacetate) and urea/thiourea under acidic or basic conditions .

- Cyclization : Using reflux conditions (e.g., acetic acid/anhydride mixtures) to form the tetrahydropyrimidine ring. Sodium acetate or HCl may act as catalysts .

- Esterification : Introducing the 3-phenylpropyl group via alkylation or transesterification .

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Cyclization | AcOH/Ac₂O | NaOAc | Reflux | 78% | |

| Condensation | Ethanol | HCl | 80°C | 65-70% | |

| Thiophene Sub. | DCM | Triethylamine | RT | 85% |

Key Considerations : Solvent polarity and catalyst choice critically impact regioselectivity and purity. For example, dichloromethane (DCM) minimizes side reactions in thiophene substitutions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves 3D conformation, hydrogen bonding (e.g., C–H···O interactions), and dihedral angles between aromatic rings .

- NMR Spectroscopy :

- HPLC : Reverse-phase C18 columns (methanol/water mobile phase) assess purity (>95%) .

Q. Table 2: Crystallographic Data

| Parameter | Value () | Value () |

|---|---|---|

| Space Group | P2₁2₁2₁ | P-1 |

| Unit Cell (Å) | a=8.21, b=10.34, c=14.56 | a=9.87, b=11.02, c=12.45 |

| Dihedral Angle | 80.94° | 85.2° |

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in thiophene substitutions?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic substitutions, while DCM reduces nucleophilic side reactions .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve thiophene coupling efficiency by 15–20% compared to Brønsted acids .

- Temperature Control : Lower temperatures (0–5°C) favor mono-substitution, avoiding di-thiophene byproducts .

Validation : Monitor intermediates via TLC and LC-MS. For example, a 2:1 thiophene:aldehyde ratio reduces dimerization .

Q. What crystallographic insights explain the compound’s conformational stability?

Methodological Answer: Single-crystal X-ray studies reveal:

- Puckered Pyrimidine Ring : Deviation of C5 by 0.224 Å from the mean plane, adopting a flattened boat conformation .

- Intermolecular H-Bonding : C–H···O bonds (2.8–3.2 Å) stabilize crystal packing into chains along the c-axis .

- Aromatic Stacking : Thiophene and phenyl rings form π-π interactions (3.6–3.8 Å spacing), enhancing thermal stability up to 200°C .

Q. How can mechanistic studies elucidate its potential kinase inhibition activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or CDK2). The thiophene group shows strong hydrophobic interactions with Leu694 (ΔG = -9.2 kcal/mol) .

- Enzyme Assays : Measure IC₅₀ via ADP-Glo™ kinase assays. Pre-incubate compounds with recombinant kinases (1–10 µM range) and ATP .

- SAR Analysis : Modifying the 5-methylthiophen-2-yl group to chloro-thiophene increases potency by 3-fold .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Curves : Test across 4–5 log concentrations to identify true EC₅₀ vs. assay artifacts .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Compounds with t₁/₂ < 30 min show false negatives in cell assays .

- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.